Durlobactam was discovered using structure-based drug design and medicinal chemistry techniques aimed at enhancing its chemical reactivity and enzyme binding capabilities. This design approach allows for a broader spectrum of activity against β-lactamase enzymes compared to previously marketed inhibitors . As a non-β-lactam compound, durlobactam represents a new class of β-lactamase inhibitors that can restore the efficacy of sulbactam against resistant Acinetobacter strains .
The synthesis of durlobactam involves several complex steps that utilize advanced organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general synthesis pathway includes:
Technical details regarding the exact synthetic route are often proprietary but involve rigorous optimization processes to maximize yield and purity .
Durlobactam's molecular structure is characterized by its unique bicyclic framework that includes a diazabicyclooctane core. This structure is crucial for its function as a β-lactamase inhibitor. The molecular formula of durlobactam is , with a molecular weight of approximately 218.25 g/mol. The specific arrangement of atoms allows it to effectively bind to the active sites of various β-lactamases, thereby inhibiting their enzymatic activity .
Durlobactam undergoes several important chemical reactions in its role as a β-lactamase inhibitor:
The mechanism through which durlobactam operates involves several key processes:
Durlobactam exhibits several important physical and chemical properties:
Durlobactam is primarily used in clinical settings as part of combination therapy for treating infections caused by multidrug-resistant Acinetobacter baumannii. Its applications include:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: